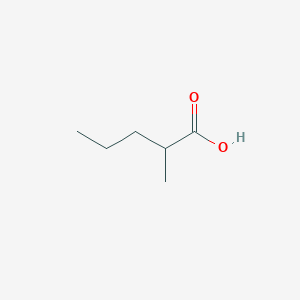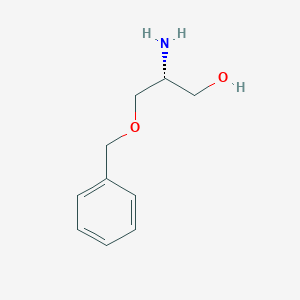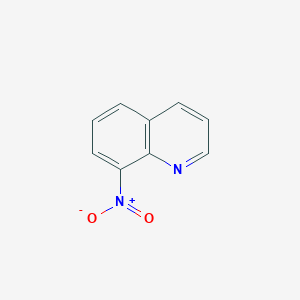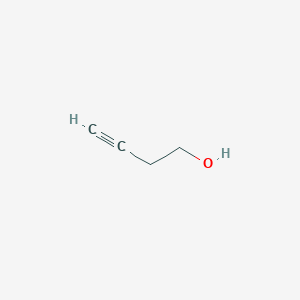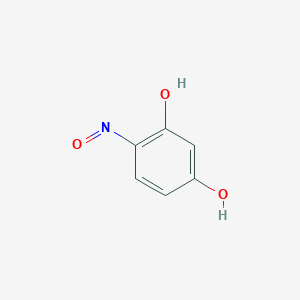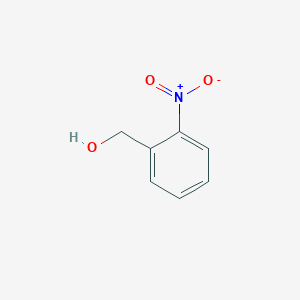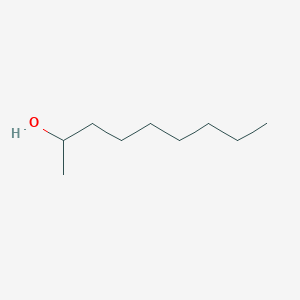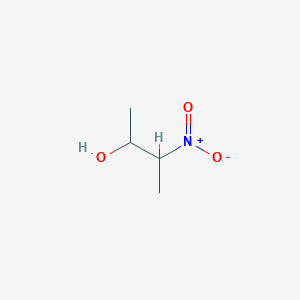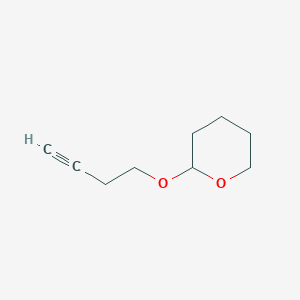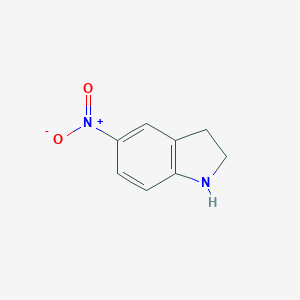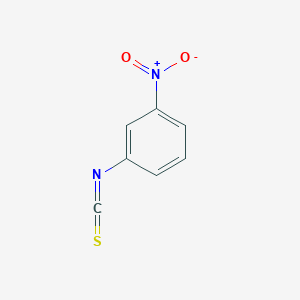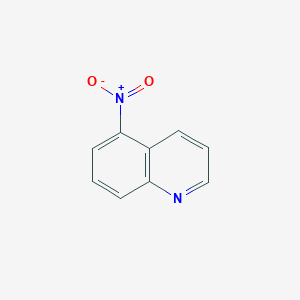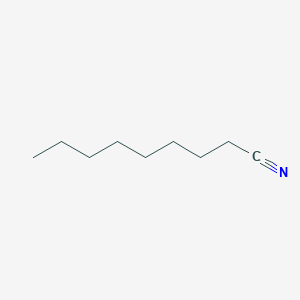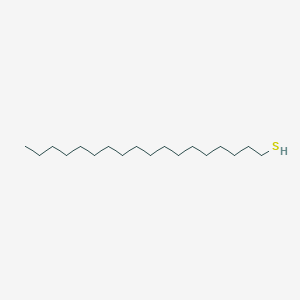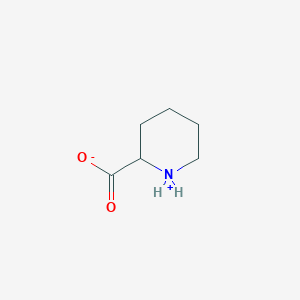
Pipecolic acid
説明
Pipecolic acid (Pip) is a non-protein amino acid and a known metabolite of lysine, which plays a significant role in both plant and human physiology. In plants, Pip is a critical regulator of inducible immunity, particularly in systemic acquired resistance (SAR) . In humans, elevated levels of pipecolic acid are observed in certain medical conditions such as Zellweger syndrome and chronic liver diseases . The presence of pipecolic acid in the brain suggests it may be a precursor to piperidine, a synaptotropic substance .
Synthesis Analysis
Pipecolic acid can be synthesized through various pathways. In the fungal parasite Rhizoctonia leguminicola, pipecolic acid is produced from L-lysine through a pathway involving saccharopine and delta 1-piperideine-6-carboxylate . Stereoselective syntheses of L-pipecolic acid have been achieved using chiral N-imino-2-phenyl-1,2-dihydropyridine intermediates . Additionally, efficient synthesis methods have been developed for enantiomerically pure (R)-pipecolic acid starting from dihydropyran . The aza-Diels-Alder reaction has also been employed for the stereoselective synthesis of pipecolic acid derivatives .
Molecular Structure Analysis
The molecular structure of pipecolic acid allows for its involvement in various chemical reactions. Its structure has been manipulated to create derivatives such as 4-hydroxy pipecolic acid and 3-hydroxypipecolic acid . The presence of functional groups in pipecolic acid's structure enables these modifications and contributes to its biological activity.
Chemical Reactions Analysis
Pipecolic acid participates in several chemical reactions due to its reactive molecular structure. For instance, the vinylfluoro group in pipecolic acid derivatives has been shown to act as an acetonyl cation equivalent, leading to further chemical transformations . The aza-Diels-Alder reaction is another example where pipecolic acid derivatives are synthesized with high regio- and diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pipecolic acid are crucial for its biological function. In plants, the accumulation of Pip is necessary for SAR and is sufficient to trigger defense priming . Pipecolic acid's ability to induce free radicals is dependent on other molecules such as salicylic acid (SA) and glycerol-3-phosphate (G3P) for its synthesis in distal leaves . In microbes, pipecolic acid serves as a precursor for secondary metabolites, and understanding its biosynthetic routes is essential for the development of novel pharmaceuticals .
科学的研究の応用
-
Organocatalysis in Organic Synthesis
- Summary of the Application : Pipecolic acid is used as an organocatalyst and novel substrate in organic synthesis . Organocatalysis-based methodologies for asymmetric transformations are now the frontier field of research in chiral synthesis .
- Methods of Application : Pipecolic acid opens a new avenue as an organocatalyst and as an important substrate in various reactions . It has been used in reactions such as aldol, Mannich, Michael, Diels–Alder, α-amination, and Knoevenagel-type reactions .
- Results or Outcomes : The use of pipecolic acid in these reactions has led to the synthesis of various biologically active compounds .
-
Microbial Secondary Metabolites
- Summary of the Application : Pipecolic acid is a non-proteingenic amino acid widely distributed in plants, animals, and microorganisms. It is an important precursor of many useful microbial secondary metabolites .
- Methods of Application : Pipecolic acid is involved in the biosynthesis of many secondary metabolites in microorganisms, such as the immunosuppressant rapamycin, the antitumor agent swainsonine, the peptide antibiotic virginiamycin, and the anthelmintic agent marcfortine .
- Results or Outcomes : The pipecolic acid-derived moieties often play important roles in the biological activities of some pharmaceutically important compounds .
-
Chiral Organocatalyst in Stereoselective Reactions
- Summary of the Application : Pipecolic acid can be used as a chiral organocatalyst in stereoselective Mannich reactions . This application is significant in the field of organic chemistry, particularly in the synthesis of chiral molecules .
- Methods of Application : Pipecolic acid is used as a building block in peptidic catalysts, as well as diketopiperzine scaffolds . These structures are then used in stereoselective reactions to control the formation of chiral products .
- Results or Outcomes : The use of pipecolic acid in these reactions has led to the synthesis of various chiral molecules, which are important in many areas of chemistry and biology .
-
Diagnostic Tool in Medical Research
- Summary of the Application : Pipecolic acid has been found to be useful in medical research as a diagnostic tool . Its analysis in urine, plasma, and cerebrospinal fluid (CSF) has two diagnostic points of relevance .
- Methods of Application : The levels of pipecolic acid in these biological fluids are measured and analyzed . This can provide additional evidence of AASA dehydrogenase deficiency in pyridoxine responsive convulsions, and enable the distinction between generalized peroxisome biogenesis defects and defects of individual peroxisomal enzymes .
- Results or Outcomes : The analysis of pipecolic acid levels has provided valuable insights into certain metabolic disorders, contributing to improved diagnosis and treatment .
-
Biosynthesis of Secondary Metabolites in Microorganisms
- Summary of the Application : Pipecolic acid is an important precursor of many useful microbial secondary metabolites . It plays a crucial role in the biological activities of some microbial natural products with pharmaceutical applications .
- Methods of Application : Understanding the biogenesis of pipecolic acid in microorganisms would be a significant step toward the mutasynthesis of novel analogs of choice . This review focuses on various microbial pathways and enzymes for pipecolic acid synthesis, especially those related to the origination of pipecolic acid moieties in secondary metabolites .
- Results or Outcomes : Elucidation of the origination of pipecolic acid thus serves as the first step toward generating novel analogs of these compounds for the structure-activity relationship studies .
-
Organocatalysis in Asymmetric Transformations
- Summary of the Application : Pipecolic acid is used as an organocatalyst and novel substrate in organic synthesis . Organocatalysis-based methodologies for asymmetric transformations are now the frontier field of research in chiral synthesis .
- Methods of Application : In recent years, pipecolic acid opens a new avenue as an organocatalyst and as an important substrate in various reactions . This review summarized the most significant advances of pipecolic acid reported in the literature .
- Results or Outcomes : The use of pipecolic acid in these reactions has led to the synthesis of various biologically active compounds .
Safety And Hazards
特性
IUPAC Name |
piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |
| Record name | Pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862144 | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
314 mg/mL | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pipecolic acid | |
CAS RN |
535-75-1, 3105-95-1, 4043-87-2 | |
| Record name | Pipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipecolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipecolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H254GW7PVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



